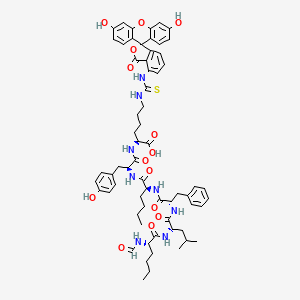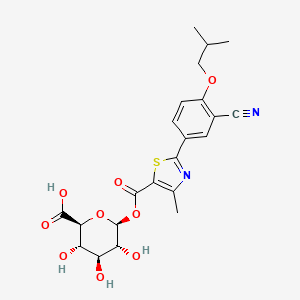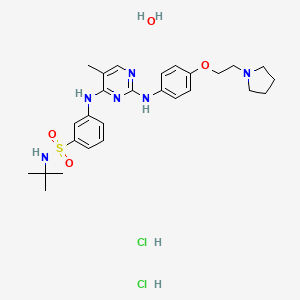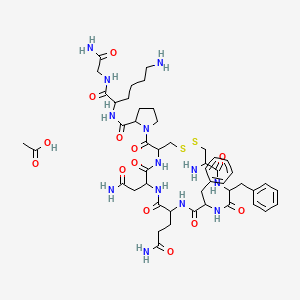
Fmoc-N-甲基-N-酰胺-PEG2-酸
描述
Fmoc-N-methyl-N-amido-PEG2-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The empirical formula of Fmoc-N-methyl-N-amido-PEG2-acid is C22H25NO6 . It has a molecular weight of 399.44 .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Fmoc-N-methyl-N-amido-PEG2-acid is a solid or viscous liquid . It is shipped in ambient storage temperature and stored at -20°C .科学研究应用
肽合成:Fmoc-N-甲基-N-酰胺-PEG2-酸广泛用于肽合成。Songster、Vagner 和 Bárány (2004) 描述了在肽 N-烷基酰胺的 Fmoc 固相合成中使用酸不稳定手柄,突出了该方法在肽链组装和生产具有出色收率和纯度的肽方面的功效 Songster, Vagner, & Bárány, 2004.
Fmoc 脱除效率:Gioia 等人 (2017) 开发了一种温和有效的方法,用于在离子液体中去除 Fmoc 基团,该技术在肽合成中至关重要。他们的工作显示了该方法在各种胺和氨基酸甲酯中的有效性 Gioia et al., 2017.
肽酰胺合成:Stüber、Knolle 和 Breipohl (2009) 使用 Fmoc 固相肽合成探索了用于合成肽酰胺的新锚定基团。他们的研究结果表明高效合成了肽酰胺,例如亮-脑啡肽酰胺,具有高收率和纯度 Stüber, Knolle, & Breipohl, 2009.
微波辅助合成:Roodbeen 等人 (2012) 对合成肽中骨架酰胺的 N-甲基化进行了研究,这是提高肽性质的关键方法。他们建立了一种微波辅助方法,使用 COMU 将 Fmoc 氨基酸掺入肽序列中的 N-甲基化氨基酸残基中 Roodbeen et al., 2012.
水凝胶化和自组装:Ryan 等人 (2011) 探讨了 C 端修饰对氟化 Fmoc-Phe 衍生物的自组装和水凝胶化的影响。他们的研究有助于理解单体/溶剂相互作用及其对自组装和水凝胶化的影响 Ryan et al., 2011.
酶对分子自组装的控制:Das、Collins 和 Ulijn (2008) 证明了酶催化的反应可用于在生理条件下控制分子自组装。他们展示了酯酶和蛋白酶如何指导 Fmoc-肽酯的自组装,产生纤维状水凝胶 Das, Collins, & Ulijn, 2008.
作用机制
Target of Action
Fmoc-N-methyl-N-amido-PEG2-acid, also known as Fmoc-N-methyl-PEG3-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link.
Mode of Action
The compound contains a hydrophilic Polyethylene Glycol (PEG) spacer, which increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
In ADCs, the compound links an antibody to a cytotoxic drug, allowing the drug to be delivered directly to cells expressing the antibody’s target antigen . In PROTACs, the compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein, leading to the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of the compound are largely determined by the properties of the ADC or PROTAC it is part of. The PEG spacer in the compound can reduce or eliminate renal clearance and protect the conjugate from proteolysis, contributing to longer in vivo circulation times .
Result of Action
The result of the compound’s action is the formation of a stable ADC or PROTAC, which can then exert its intended therapeutic effect. For ADCs, this typically involves the targeted killing of cells expressing a specific antigen . For PROTACs, this involves the targeted degradation of a specific protein .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the stability of the compound and its conjugates can be affected by temperature and other storage conditions .
安全和危害
未来方向
生化分析
Biochemical Properties
Fmoc-N-methyl-N-amido-PEG2-acid plays a significant role in biochemical reactions, particularly in peptide synthesis and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. The Fmoc group can be deprotected under basic conditions to reveal a free amine, which can then form stable amide bonds with carboxylic acids in the presence of activators like EDC or DCC . This interaction is crucial for the conjugation of peptides and proteins, enhancing their solubility and stability.
Cellular Effects
The effects of Fmoc-N-methyl-N-amido-PEG2-acid on cells are multifaceted. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The PEG spacer in the compound increases the hydrodynamic volume of conjugated peptides, reducing renal clearance and protecting them from proteolysis . This results in prolonged circulation times and reduced antigenicity, which are beneficial for therapeutic applications.
Molecular Mechanism
At the molecular level, Fmoc-N-methyl-N-amido-PEG2-acid exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amine groups on peptides and proteins, facilitating their conjugation. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the PEG spacer can alter the conformation of the conjugated molecules, affecting their biological activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-N-methyl-N-amido-PEG2-acid change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that the PEGylation of peptides with this compound results in sustained biological activity and reduced degradation . This stability is crucial for in vitro and in vivo experiments, ensuring consistent results over extended periods.
Dosage Effects in Animal Models
The effects of Fmoc-N-methyl-N-amido-PEG2-acid vary with different dosages in animal models. At low doses, the compound enhances the solubility and stability of conjugated peptides without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as immune responses or organ damage . Understanding the dosage thresholds is essential for optimizing the therapeutic applications of this compound.
Metabolic Pathways
Fmoc-N-methyl-N-amido-PEG2-acid is involved in several metabolic pathways, primarily related to its role in peptide synthesis and drug delivery. The compound interacts with enzymes like peptidases and proteases, which can cleave the PEG spacer and release the active peptide . This controlled release mechanism is beneficial for targeted drug delivery, ensuring that the therapeutic agent is released at the desired site of action.
属性
IUPAC Name |
3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBDIJQSKVIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128490 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807518-77-9 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)


![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)